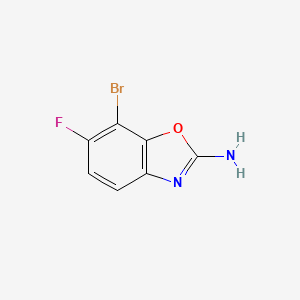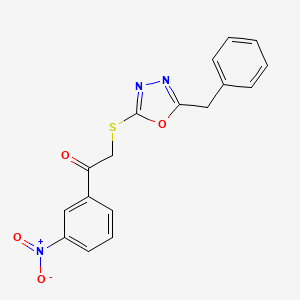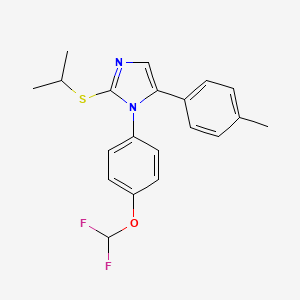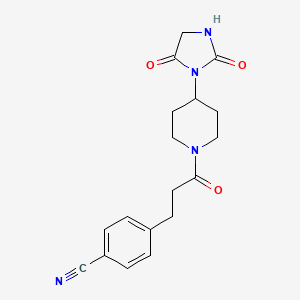![molecular formula C16H14Cl2N2O2S2 B2776344 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868217-80-5](/img/structure/B2776344.png)
2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole is a useful research compound. Its molecular formula is C16H14Cl2N2O2S2 and its molecular weight is 401.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pesticidal Activity
Compounds similar to the specified chemical, particularly those with a halogenmethylsulfonyl moiety, have shown potential as pesticides. Borys et al. (2012) synthesized derivatives of tribromomethyl phenyl sulfone as novel potential pesticides, demonstrating the relevance of such compounds in agricultural chemistry (Borys, Korzyński, & Ochal, 2012).
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of similar sulfonated imidazoles. Purdy et al. (2007) explored the synthesis, crystal structure, and reactivity of alkali and silver salts of sulfonated imidazoles, providing insights into the chemical properties and potential applications of these compounds (Purdy, Gilardi, Luther, & Butcher, 2007).
Antimicrobial and Enzyme Inhibition
Siddiqui et al. (2014) focused on synthesizing N-substituted oxadiazole derivatives, which showed potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This research highlights the potential of such compounds in developing new antimicrobial therapies and understanding enzyme inhibition mechanisms (Siddiqui et al., 2014).
Nanoparticle Carrier Systems
In the field of agricultural science, compounds with a similar structure have been used in the development of nanoparticle carrier systems for fungicides. Campos et al. (2015) studied the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, which could offer benefits in terms of environmental and human toxicity (Campos et al., 2015).
Synthesis of Heterocycles
The synthesis of heterocycles, such as pyrimidine and thiazole derivatives, from compounds similar to the specified chemical has been a subject of research. Shibuya (1984) demonstrated the production of various heterocycles, providing a foundation for further chemical synthesis and drug development (Shibuya, 1984).
Antiviral Activity
Research has also been conducted on derivatives with antiviral properties. Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives starting from 4-chlorobenzoic acid, which exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-13-5-7-14(8-6-13)24(21,22)20-10-9-19-16(20)23-11-12-3-1-2-4-15(12)18/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQCMYFHWXRPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2776263.png)
![2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776264.png)





![N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2776278.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2776279.png)
![N-(3-ethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2776280.png)
![5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2776282.png)
![3-(2-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776283.png)
